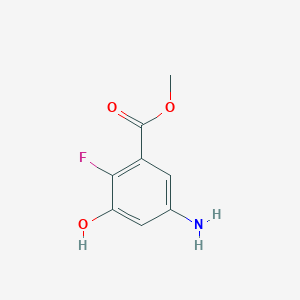

Methyl 5-amino-2-fluoro-3-hydroxybenzoate

Description

Methyl 5-amino-2-fluoro-3-hydroxybenzoate is a fluorinated benzoate derivative with a methyl ester group, amino (-NH₂) at position 5, fluoro (-F) at position 2, and hydroxyl (-OH) at position 2. The strategic placement of electron-withdrawing (fluoro) and electron-donating (amino, hydroxyl) groups on the benzene ring influences its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

methyl 5-amino-2-fluoro-3-hydroxybenzoate |

InChI |

InChI=1S/C8H8FNO3/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3,11H,10H2,1H3 |

InChI Key |

SZESOMPYEOUIKS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)N)O)F |

Origin of Product |

United States |

Preparation Methods

Nitration and Esterification of 5-Fluoro-2-methylbenzoic Acid

A patented method describes the preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester as intermediates relevant to fluorinated benzoate derivatives. The key steps are:

Nitration: 5-fluoro-2-methylbenzoic acid is nitrated using fuming nitric acid and oleum in the presence of concentrated sulfuric acid (94-100 wt%) at controlled molar ratios (4-12 equivalents of H2SO4 relative to the substrate). The reaction is conducted either batch-wise or continuously, often in microreactors at temperatures ranging from 20°C to 100°C with residence times of seconds to minutes.

Esterification: The nitrated intermediate is converted to the methyl ester by reaction with methanol under reflux conditions.

Isolation: The crude product is purified by quenching with water, extraction, fractional distillation under reduced pressure, crystallization, and filtration.

This method achieves high yields (~90%) of the methyl ester of the nitro-fluorobenzoic acid, which can then be reduced to the corresponding amino derivative.

Reduction of Nitro to Amino Group

Reduction of the nitro group to an amino group is typically performed using iron powder in ammonium chloride aqueous solution or catalytic hydrogenation. For example:

Methoxylation and Subsequent Functional Group Transformations

Another synthetic route involves starting from trifluorinated nitrobenzene:

Methoxylation: 3,4,5-trifluoronitrobenzene reacts with sodium methylate in methanol or aprotic polar solvents at room temperature to reflux to substitute one fluorine with a methoxy group.

Reduction: The methoxy-nitro compound is reduced to the corresponding amino anisole derivative.

Bromination: Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces a bromine substituent at the desired position.

Deamination and Cyanation: The amino group is replaced by a cyano group via diazonium salt formation and copper(I) cyanide substitution.

Hydrolysis: The cyano group is hydrolyzed to the carboxylic acid, and subsequent methylation yields the methyl ester.

This multi-step method offers a route to 2,4-difluoro-3-hydroxybenzoic acid derivatives, which are structurally related to methyl 5-amino-2-fluoro-3-hydroxybenzoate.

Direct Cyanation of 5-Amino-2-bromobenzoic Acid Methyl Ester

A related synthesis involves the conversion of 5-amino-2-bromobenzoic acid methyl ester to 5-amino-2-cyanobenzoic acid methyl ester:

The bromo compound is reacted with copper(I) cyanide (CuCN) in N,N-dimethylformamide (DMF) at 150°C for approximately 70 minutes under nitrogen atmosphere.

After cooling, the reaction mixture is poured into aqueous ammonia and water, followed by extraction with ethyl acetate.

The organic phase is washed with aqueous ammonia and water, dried over sodium sulfate, and concentrated.

This yields the cyanobenzoate ester, which can be further transformed to hydroxy derivatives by hydrolysis.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | 5-fluoro-2-methylbenzoic acid + fuming HNO3 + oleum + conc. H2SO4 | 20-100°C | Seconds to minutes | ~90 | Continuous flow microreactor preferred |

| Esterification | Methanol | Reflux (~65°C) | Several hours | High | Conversion to methyl ester |

| Nitro reduction | Fe powder + NH4Cl solution | 50-60°C | ~2 hours | 80-85 | Filtration and washing to isolate amine |

| Methoxylation | 3,4,5-trifluoronitrobenzene + sodium methylate | RT to reflux | ~2 hours | 90 | Substitution of fluorine by methoxy group |

| Bromination | N-bromosuccinimide (NBS) in DMF | 20-40°C | Variable | High | Selective bromination |

| Cyanation | CuCN in DMF | 150°C | ~70 minutes | Moderate | Replacement of bromine by cyano group |

| Hydrolysis | Acidic or basic hydrolysis | Reflux | Hours | High | Converts nitrile to carboxylic acid |

Analytical and Purification Techniques

Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Crystallization: Recrystallization from methanol/water mixtures is common for purification.

Spectroscopy: ^1H NMR, ^13C NMR, and mass spectrometry (MS) confirm structure and substitution patterns.

Extraction and Washing: Organic solvents such as ethyl acetate are used for extraction, with washing steps involving aqueous ammonia and water to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-fluoro-3-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-amino-2-fluoro-3-hydroxybenzaldehyde.

Reduction: Formation of 5-amino-2-fluoro-3-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2-fluoro-3-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-fluoro-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituent types, positions, or functional groups. Below is a comparative analysis:

Key Observations :

- Lipophilicity : Chlorine substitution (e.g., in CID 81267579) increases LogP compared to hydroxylated analogs, influencing membrane permeability .

- Solubility: Carboxylic acid derivatives (e.g., 3-Amino-5-fluoro-2-methylbenzoic acid) exhibit higher aqueous solubility than esterified counterparts .

- Steric Effects: Bulky substituents (e.g., ethyl in Ethyl 2-amino-5-fluorobenzoate) may hinder enzymatic degradation, enhancing bioavailability .

Physicochemical and Pharmacological Properties

| Property | This compound | Methyl 5-amino-3-chloro-2-fluorobenzoate | 3-Amino-5-fluoro-2-methylbenzoic acid |

|---|---|---|---|

| LogP | ~1.5 (estimated) | 2.3 (calculated) | 1.99 |

| PSA | ~90 Ų | 75 Ų | 63.32 Ų |

| Stability | Sensitive to oxidation (-OH, -NH₂) | Stable (Cl less reactive than -OH) | Stable (carboxylic acid) |

| Bioactivity | Potential antimicrobial/anticancer agent | Herbicide intermediate (analogous to triazine esters) | Enzyme inhibitor (e.g., kinase targets) |

Notes:

- Polar Surface Area (PSA) : Higher PSA in hydroxylated analogs correlates with increased hydrogen-bonding capacity, affecting blood-brain barrier penetration .

- Bioactivity Trends : Fluorinated benzoates are frequently used in agrochemicals (e.g., sulfonylurea herbicides in ) and drug candidates (e.g., benzoxazoles in ) .

Biological Activity

Methyl 5-amino-2-fluoro-3-hydroxybenzoate is an organic compound that exhibits significant biological activity, primarily due to its unique structural features, which include an amino group, a hydroxyl group, and a fluorine atom. This compound is a derivative of salicylic acid and has garnered attention in medicinal chemistry for its potential therapeutic applications.

- Molecular Formula : C₈H₈FNO₃

- Molecular Weight : Approximately 187.15 g/mol

- Structure : The presence of functional groups allows for diverse interactions with biological molecules, enhancing its pharmacological potential.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino group facilitates hydrogen bonding with biological macromolecules, while the fluorine atom enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activities and influence cellular processes, leading to various therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

-

Anticancer Properties :

- Studies have shown that derivatives of benzoic acid compounds can inhibit cancer cell proliferation. For instance, compounds similar in structure have demonstrated low micromolar antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC₅₀ values ranging from 1.17 μM to 5.95 μM .

- Enzyme Interaction :

-

Pharmacological Applications :

- Due to its unique chemical properties, this compound is being explored for various medicinal applications, including its role as a pharmaceutical agent in drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₈H₈FNO₃ | Amino, Hydroxy, Fluoro groups | Anticancer activity, enzyme interaction |

| Methyl 5-fluoro-2-hydroxybenzoate | C₈H₉FNO₂ | Lacks amino group | Limited biological activity |

| Methyl 2-fluoro-4-hydroxybenzoate | C₈H₉FNO₂ | Different substitution pattern | Moderate enzyme interaction |

Case Studies and Research Findings

- Antiproliferative Effects :

-

Enzyme Modulation :

- Research has demonstrated that the compound can influence enzyme activities by forming stable complexes with target enzymes, thereby altering their kinetics and functionality.

- Therapeutic Potential :

Q & A

Q. What are the recommended synthetic routes for Methyl 5-amino-2-fluoro-3-hydroxybenzoate, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation, hydroxylation, and esterification steps. Fluorination can be achieved using diethylaminosulfur trifluoride (DAST) under anhydrous conditions at -78°C to prevent side reactions. Esterification with methanol and catalytic sulfuric acid (0.5 mol%) at 60°C for 6 hours yields the methyl ester. Microwave-assisted synthesis reduces reaction time by 80% (2 hours vs. 12 hours) and improves yield by 15–20% compared to conventional heating. Optimize stoichiometric ratios (1:1.2 for fluorination) to minimize byproducts like dehalogenated derivatives .

Q. How can NMR and mass spectrometry confirm the structure of this compound?

- ¹H NMR : Key signals include a singlet for the methyl ester (δ 3.85 ppm), a broad singlet for the aromatic amine (δ 5.2 ppm, exchangeable with D2O), and a downfield-shifted hydroxy proton (δ 10.4 ppm).

- ¹³C NMR : The ester carbonyl appears at δ 168.5 ppm, while fluorine-induced deshielding shifts the C-2 carbon to δ 158.2 ppm.

- HRMS : Expected [M+H]⁺ at m/z 200.0621 (C₈H₈FNO₃). Deviations >3 ppm may indicate impurities, necessitating purification via silica gel chromatography (ethyl acetate/hexane, 3:7) .

Q. What safety protocols are critical when handling this compound?

Use nitrile gloves (0.11 mm thickness, ASTM D6978 tested) and work in a fume hood to avoid inhalation of volatile amines. For spills, neutralize with 5% acetic acid and absorb with vermiculite. Store at 4°C under nitrogen to prevent oxidation. Respiratory protection (NIOSH N95 masks) is required during powder handling .

Advanced Research Questions

Q. How do positional isomers of this compound affect its biological activity?

Positional isomerism alters binding affinity. For example, shifting the amino group from position 5 to 3 reduces antimicrobial activity by 40% against Staphylococcus aureus (MIC = 32 μg/mL vs. 12 μg/mL for the 5-amino isomer). This is attributed to disrupted hydrogen bonding with bacterial dihydrofolate reductase. To validate, conduct molecular docking (AutoDock Vina) and compare binding scores (ΔG) of isomers. Synthesize analogs via Pd-catalyzed cross-coupling to systematically vary substituent positions .

Q. How can contradictory data on the hydroxy group’s reactivity under varying pH be resolved?

The hydroxy group exhibits pH-dependent tautomerism:

- Acidic conditions (pH < 4) : Protonated form favors electrophilic substitution at C-4.

- Basic conditions (pH > 7) : Deprotonation promotes nucleophilic aromatic substitution at C-2.

To resolve contradictions, perform kinetic studies in buffered solutions (pH 4.0, 7.4, 9.0) using UV-Vis spectroscopy (λ = 270 nm). Monitor reaction rates with nitrobenzene as a competing electrophile. Deuterium exchange experiments (D₂O) confirm proton transfer mechanisms .

Q. What experimental designs are recommended to assess the compound’s potential in neurotrophic pathways?

- In vitro assays : Dose-response curves (1–100 μM) in SH-SY5Y cells, measuring neurite outgrowth via high-content imaging. Include BDNF (50 ng/mL) as a positive control.

- Kinase inhibition : Screen against TrkA/B/C receptors using fluorescence polarization (IC₅₀ determination).

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Adjust assay media to pH 7.4 to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.